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molecular formula C10H10O4 B1605099 2-Acetoxy-3-methoxybenzaldehyde CAS No. 7150-01-8

2-Acetoxy-3-methoxybenzaldehyde

Cat. No. B1605099
M. Wt: 194.18 g/mol
InChI Key: XRERBLZFZMBKRU-UHFFFAOYSA-N
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Patent
US06777578B2

Procedure details

To a solution of o-vanillin (10.1 g) and a catalytic quantity (0.8 g) of dimethylaminopyridine in N-diisopropylethyl amine (23 mL) at 0° C. was added acetic anhydride (8 mL). The solution was stirred overnight, poured into 2N hydrochloric acid (100 mL), extracted with dichloromethane and the solvent removed in vacuo to afford a yellow solid. Recrystallization from ethanol yielded yellow crystals (10.9 g, 85%): m.p. 75.4-76.2° C., lit17 m.p. 76° C.; EIMS m/z 194 (M+), 152, 106, 43.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-diisopropylethyl amine
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].CN(C1C=CC=CN=1)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>Cl>[C:21]([O:5][C:4]1[C:6]([O:7][CH3:8])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1])(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
N-diisopropylethyl amine
Quantity
23 mL
Type
solvent
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol yielded yellow crystals (10.9 g, 85%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)OC1=C(C=O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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